molecular formula C13H17NO2S B14176612 Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate CAS No. 922529-25-7

Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate

Cat. No.: B14176612
CAS No.: 922529-25-7
M. Wt: 251.35 g/mol
InChI Key: XCTQKWNBWUSKKO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of a pyrrolidine ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate typically involves the reaction of 4-mercaptobenzoic acid with (2S)-2-(bromomethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate
  • Methyl 4-[(2R,5S)-5-{[(2S)-2-(aminomethyl)pyrrolidin-1-yl]carbonyl}pyrrolidin-2-yl]methyl}amino)carbonyl]amino}benzoate

Uniqueness

Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.

Properties

CAS No.

922529-25-7

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

methyl 4-[[(2S)-pyrrolidin-2-yl]methylsulfanyl]benzoate

InChI

InChI=1S/C13H17NO2S/c1-16-13(15)10-4-6-12(7-5-10)17-9-11-3-2-8-14-11/h4-7,11,14H,2-3,8-9H2,1H3/t11-/m0/s1

InChI Key

XCTQKWNBWUSKKO-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)SC[C@@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCC2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.